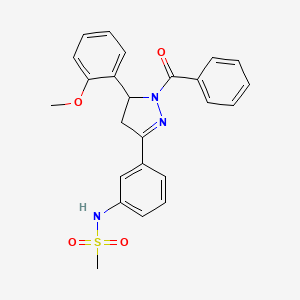

N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the class of sulfonamides. It is characterized by its diverse range of functional groups including benzoyl, methoxyphenyl, and pyrazole structures. This compound's unique molecular architecture provides it with a variety of potential chemical properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common approach might involve the initial formation of the pyrazole ring, followed by the benzoylation of the pyrazole intermediate. The introduction of the methoxyphenyl group can be achieved via electrophilic aromatic substitution. Lastly, the sulfonamide group is appended through a nucleophilic substitution reaction using an appropriate sulfonyl chloride derivative under mild conditions.

Industrial Production Methods: Industrial production of such complex molecules often leverages optimized and scalable processes. Catalysts, protective groups, and high-purity solvents might be used to ensure high yields and selectivity. Specific details regarding the industrial production processes for this compound are generally proprietary to manufacturing companies.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions primarily at the methoxy group to form hydroxyl derivatives.

Reduction: The carbonyl group present in the benzoyl moiety can be reduced to an alcohol.

Substitution: Aromatic substitution reactions can modify the methoxyphenyl and benzoyl groups.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromic acid.

Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substituting agents: Halogens (for halogenation), nitronium ion (for nitration).

Major Products:

Hydroxyl derivatives from oxidation.

Alcohol derivatives from reduction.

Halogenated or nitrated products from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound's diverse functional groups make it a versatile reagent in synthetic organic chemistry for constructing more complex molecules. Biology and Medicine: Its structural motifs can interact with various biological targets, making it a candidate for drug discovery and design. Sulfonamides are known for their antibacterial properties, and similar compounds are often explored for antimicrobial activity. Industry: It could be used as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals.

Wirkmechanismus

The compound's mechanism of action in biological systems would depend on its specific interactions with molecular targets, such as enzymes or receptors. For instance, sulfonamides often act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism blocks the production of nucleic acids and proteins in the bacterial cell.

Vergleich Mit ähnlichen Verbindungen

N-(3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Lacks the methoxy group, potentially altering its reactivity and binding properties.

N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Has an acetyl group instead of a benzoyl group, which might influence its chemical stability and biological activity.

N-(3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Contains a chlorophenyl group, potentially enhancing its electron-withdrawing properties and affecting its chemical reactivity.

Uniqueness: The unique combination of benzoyl, methoxyphenyl, and pyrazole rings in the compound N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide offers distinct electronic, steric, and hydrogen-bonding interactions, setting it apart from similar compounds.

That was a lot of chemistry in one go! Hope this sparks your curiosity. Anything you want to dive deeper into?

Biologische Aktivität

N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzoyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Methanesulfonamide Group : Known for antibacterial properties.

- Pyrazole Ring : Associated with anti-inflammatory and anticancer activities.

The molecular formula is C23H23N3O3S with a molecular weight of 449.5 g/mol .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The sulfonamide moiety is known for its ability to inhibit enzymes involved in cancer cell proliferation and survival.

-

Mechanism of Action :

- The compound may inhibit specific signaling pathways related to cancer progression, particularly through the modulation of mTORC1 activity, which plays a crucial role in cell growth and metabolism .

- In vitro studies have shown that it can induce autophagy while disrupting autophagic flux, suggesting a dual mechanism that may enhance its anticancer efficacy .

- Case Studies :

Antibacterial Activity

The sulfonamide group in the compound contributes to its antibacterial properties. Sulfonamides are widely recognized for their effectiveness against various bacterial infections.

-

Mechanism of Action :

- The antibacterial activity is primarily attributed to the inhibition of bacterial folic acid synthesis, essential for DNA replication and cell division.

-

Comparative Analysis :

- Similar compounds have shown varying degrees of antibacterial efficacy, with some exhibiting resistance to common sulfonamide-resistant strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps requiring precise control over reaction conditions to ensure high yields and purity. The structure-activity relationship studies suggest that modifications to the pyrazole or benzoyl groups can significantly influence biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Benzoyl and methoxy groups | Anticancer activity |

| N-(4-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide | Similar sulfonamide structure | Antibacterial properties |

| Sulfanilamide | Basic sulfonamide structure | Antibacterial activity |

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Techniques such as molecular docking studies and binding assays will be crucial in understanding its interactions with various biological targets.

Eigenschaften

IUPAC Name |

N-[3-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-31-23-14-7-6-13-20(23)22-16-21(18-11-8-12-19(15-18)26-32(2,29)30)25-27(22)24(28)17-9-4-3-5-10-17/h3-15,22,26H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYLABBYAXMQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.